molecular formula C13H12N6O4S2 B2626159 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1226457-66-4

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

货号: B2626159
CAS 编号: 1226457-66-4
分子量: 380.4
InChI 键: YFQBYZRNTMQIHS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex synthetic compound incorporating several heterocyclic systems known for their biological relevance, including 1,3,4-thiadiazole and isoxazole rings . The 1,3,4-thiadiazole moiety is a well-documented scaffold in medicinal chemistry, with derivatives demonstrating a range of potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . The structural framework of this compound suggests it may function through mechanisms such as enzyme inhibition, particularly of kinases via its interaction with ATP-binding pockets, given the presence of the thiadiazole and isoxazole motifs . Furthermore, isoxazole-containing compounds have been identified as key components in potent immunomodulating drugs . This reagent is provided with high purity, making it a valuable candidate for researchers in chemical biology and drug discovery for in vitro studies, target validation, and structure-activity relationship (SAR) investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

5-methyl-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O4S2/c1-6-3-8(18-22-6)11(21)15-12-16-17-13(25-12)24-5-10(20)14-9-4-7(2)23-19-9/h3-4H,5H2,1-2H3,(H,14,19,20)(H,15,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQBYZRNTMQIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex molecule that incorporates multiple bioactive moieties, primarily the isoxazole and thiadiazole rings. This article explores its biological activity, focusing on its potential therapeutic applications based on existing literature.

Structure and Synthesis

The synthesis of this compound involves the combination of various chemical entities:

  • Isoxazole moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.
  • Thiadiazole ring : Associated with a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.

Research has demonstrated that modifications of these rings can significantly influence the biological properties of the resulting compounds. For example, derivatives of isoxazole and thiadiazole have been synthesized and evaluated for their biological activities, revealing promising results in various studies .

Anticancer Activity

Several studies have reported the anticancer properties of compounds containing isoxazole and thiadiazole moieties. For instance:

  • A derivative with a similar structure exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity .
  • The mechanisms of action often involve the inhibition of DNA synthesis and cell division, critical processes in cancer proliferation .

Anti-inflammatory Activity

Compounds with isoxazole rings have been shown to possess anti-inflammatory properties. For example:

  • A series of 5-methylisoxazole derivatives were synthesized and evaluated for their anti-inflammatory effects, demonstrating promising results in reducing inflammation markers in vitro .
  • The presence of specific substituents on the isoxazole ring was found to enhance the anti-inflammatory activity significantly.

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been well-documented:

  • Compounds featuring the 1,3,4-thiadiazole scaffold have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating strong antibacterial properties .

Case Studies

  • Case Study on Anticancer Properties :
    • A study synthesized a series of thiadiazole derivatives and tested them against several cancer cell lines. One compound demonstrated an IC50 value of 0.034 mmol/L against A549 cells, indicating high potency compared to standard chemotherapeutic agents like cisplatin .
  • Case Study on Anti-inflammatory Effects :
    • In another investigation, 5-methylisoxazole derivatives were screened for their ability to inhibit cyclooxygenase enzymes (COX). Certain derivatives showed selective inhibition of COX-2 with IC50 values in the sub-micromolar range, suggesting potential use as anti-inflammatory drugs .

Summary Table of Biological Activities

Biological ActivityCompound StructureIC50 ValueReference
Anticancer (MCF-7)Similar structure to target compound0.084 mmol/L
Anticancer (A549)Similar structure to target compound0.034 mmol/L
Anti-inflammatory5-methylisoxazole derivativesSub-micromolar range
AntimicrobialThiadiazole derivativesVaries by strain

科学研究应用

Biological Activities

1. Antiviral Activity
Research indicates that compounds similar to 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide exhibit antiviral properties. For instance, derivatives have shown efficacy against the main protease of SARS-CoV-2, highlighting their potential as antiviral agents .

2. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Investigations into related compounds have demonstrated significant growth inhibition against various cancer cell lines. For example, similar isoxazole derivatives have been evaluated for their ability to inhibit cell proliferation in tumor models .

3. Anti-inflammatory Effects
In silico studies have indicated that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study focusing on isoxazole derivatives demonstrated that modifications to the core structure could enhance antiviral activity against coronaviruses. The compound's ability to inhibit viral replication was assessed using cell culture models, revealing promising results that warrant further exploration in clinical settings.

Case Study 2: Anticancer Activity

In a comparative analysis of various isoxazole derivatives, one related compound exhibited a significant reduction in tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting that similar modifications could enhance the efficacy of this compound against cancer.

Activity Target Efficacy References
AntiviralSARS-CoV main proteaseInhibition observed
AnticancerVarious cancer cell linesUp to 86% growth inhibition
Anti-inflammatory5-lipoxygenase (5-LOX)Potential inhibitor

相似化合物的比较

Structural and Functional Group Analysis

Table 1: Structural Features of Target Compound and Analogues

Compound Name Core Heterocycles Key Substituents Functional Groups
Target Compound 1,3,4-Thiadiazole, Isoxazole Methyl, thioethyl, carboxamide Thioether, carboxamide, amino
5-Methyl-N-(5-nitrothiazol-2-yl)thiazole-2-carboxamide Thiazole Nitro, methyl Carboxamide, nitro
2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 1,3,4-Oxadiazole, Isoxazole Dimethoxyphenyl, methyl Thioacetamide, methoxy
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole Methylthio, phenyl Carboxamide, thioether

Key Observations :

  • Heterocyclic Core : The 1,3,4-thiadiazole in the target compound and ’s analogue offers greater metabolic resistance compared to oxadiazoles () but lower electronegativity .

Physicochemical Properties

Table 2: Predicted/Reported Physicochemical Parameters

Compound Molecular Weight logP (Predicted) pKa (Predicted) Solubility
Target Compound ~394.4 2.8 11.0 Low (hydrophobic cores)
Compound 376.39 2.5 11.05 Moderate (ethanol)
Compound ~325.3 1.9 8.5 Low (nonpolar solvents)

Key Observations :

  • The target compound’s higher molecular weight and logP (vs. ) suggest increased lipophilicity, favoring membrane penetration but limiting aqueous solubility.
  • The nitro group in ’s compound lowers logP, enhancing polarity but reducing cell permeability .

Key Observations :

  • Thiadiazole-carboxamide derivatives () exhibit broad enzyme inhibitory activity, suggesting the target compound may share similar mechanisms .
  • The nitro-thiazole in shows specific anti-mycobacterial activity, highlighting the role of electron-deficient groups in targeting pathogens .

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 5-methyl-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide?

  • Methodology :

  • Step 1 : React N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min) to form intermediate thiourea derivatives .
  • Step 2 : Cyclize the intermediate in dimethylformamide (DMF) using iodine and triethylamine to cleave atomic sulfur (S₈) and generate the 1,3,4-thiadiazole core .
  • Step 3 : Purify via recrystallization (e.g., ethanol) and confirm structure using ¹H/¹³C NMR and X-ray diffraction .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry of the thiadiazole and isoxazole rings .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.3–2.5 ppm; thioether protons at δ 3.8–4.1 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).

Q. What preliminary biological screening assays are recommended for this compound?

  • Assay Design :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC determination) .
  • Cytotoxicity : Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK-293) to assess selectivity .
  • Enzyme inhibition : Screen against kinases (e.g., GSK-3β) using fluorescence-based assays, given structural similarity to known inhibitors .

Advanced Research Questions

Q. How can molecular docking studies predict the biological targets of this compound?

  • Procedure :

  • Software : Use AutoDock Vina or Schrödinger Suite. Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian09 at B3LYP/6-31G* level).
  • Target selection : Prioritize proteins with binding pockets accommodating thiadiazole/isoxazole motifs (e.g., GSK-3β, EGFR kinases) .
  • Validation : Correlate docking scores (e.g., binding energy ≤ -8 kcal/mol) with in vitro IC₅₀ values from kinase assays .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Approach :

  • Comparative assays : Re-test the compound under standardized conditions (e.g., fixed pH, serum-free media) to eliminate confounding variables .
  • Structural analogs : Synthesize derivatives (e.g., replacing thioether with sulfonyl groups) to isolate pharmacophore contributions .
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to identify trends in structure-activity relationships (SAR) .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Optimization :

  • DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (e.g., iodine concentration) to maximize cyclization efficiency .
  • Flow chemistry : Implement continuous-flow reactors to enhance mixing and reduce byproducts (e.g., sulfur precipitates) .
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the compound’s electronic structure influence its reactivity?

  • Computational Analysis :

  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Thiadiazole rings often exhibit low LUMO energies, favoring electrophilic substitutions .
  • Solvent effects : Polarizable continuum models (PCM) assess solvent polarity’s impact on reaction pathways (e.g., DMF stabilizes charge-separated intermediates) .

Methodological Considerations

  • Synthesis Challenges :

    • Byproduct formation : Cyclization with iodine may generate iodine-containing impurities; use activated charcoal or silica gel chromatography for purification .
    • Moisture sensitivity : Store intermediates under anhydrous conditions (e.g., molecular sieves in acetonitrile) .
  • Biological Assay Pitfalls :

    • False positives : Include controls for compound aggregation (e.g., 0.01% Triton X-100) in enzyme inhibition assays .
    • Metabolic stability : Pre-incubate the compound with liver microsomes to assess CYP450-mediated degradation .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。